
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate typically involves the reaction of morpholine derivatives with cyanoethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its unique structural features that allow for further functionalization.
Reactions and Mechanisms
The compound can undergo multiple reactions such as:
- Nucleophilic substitutions : The cyano group can participate in nucleophilic attack, leading to the formation of diverse derivatives.
- Cyclization reactions : It can be used to synthesize cyclic compounds, enhancing the complexity of the resulting molecules.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially serving as a lead compound in cancer therapy.
Medicinal Chemistry
Drug Development
The compound's ability to interact with biological targets makes it a valuable asset in drug discovery. Its structural attributes allow for modifications that can enhance bioactivity and selectivity towards specific targets.
Case Studies
- In Vitro Testing : A study demonstrated that derivatives of this compound showed promising results against specific cancer cell lines, indicating potential for further development into therapeutic agents.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the morpholine ring can significantly affect biological activity, providing insights for optimizing drug candidates.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties make it suitable for developing new materials with tailored functionalities.
Table: Summary of Applications
Application Area | Description | Examples of Use |
---|---|---|
Chemical Synthesis | Intermediate for complex organic molecules | Pharmaceuticals, agrochemicals |
Biological Research | Exhibits antimicrobial and anticancer properties | Antimicrobial agents |
Medicinal Chemistry | Potential lead compound for drug development | Cancer therapeutics |
Industrial Applications | Used in specialty chemicals production | New materials development |
Mechanism of Action
The mechanism of action of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate
- 3-Morpholinecarboxylic acid, 4-(2-cyanoethyl)-, methyl ester
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its cyanoethyl group and morpholine ring confer distinct chemical properties, making it valuable for various applications in research and industry .
Biological Activity
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate (CAS No. 1564865-13-9) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C10H14N2O3
- Molecular Weight : 210.23 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various biochemical pathways. The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes, potentially influencing metabolic pathways critical for cell survival and proliferation.
Potential Targets
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Interaction : It may interact with specific receptors, modulating signaling pathways associated with inflammation or cancer progression.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, although detailed studies are necessary to confirm these findings.
- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, demonstrating promise as a therapeutic agent in oncology.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect, suggesting further exploration for potential applications in treating bacterial infections.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 12 Escherichia coli 10 Pseudomonas aeruginosa 8 -
Anticancer Study :
- In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and mitochondrial pathway signaling.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HCT116 (Colon Cancer) 20
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:
- Absorption : The compound is likely to be absorbed through oral administration, but further studies are needed to confirm bioavailability.
- Metabolism : Initial studies indicate that metabolic pathways may involve cytochrome P450 enzymes, which could affect its efficacy and safety profile.
- Excretion : Renal excretion is anticipated; however, detailed pharmacokinetic studies are required.
Properties
IUPAC Name |
methyl 4-(2-cyanoethyl)morpholine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-13-9(12)8-7-14-6-5-11(8)4-2-3-10/h8H,2,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNTHFKSNGLBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.